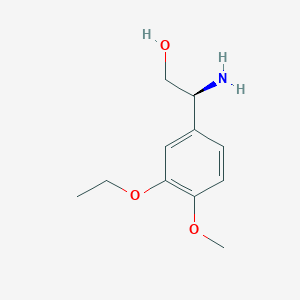

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Description

Properties

IUPAC Name |

(2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-3-15-11-6-8(9(12)7-13)4-5-10(11)14-2/h4-6,9,13H,3,7,12H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYDEVYSDHZRMI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CO)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H](CO)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol. As a chiral amino alcohol derivative of phenylethanolamine, this compound holds potential for investigation in medicinal chemistry and drug development, particularly in areas targeting adrenergic and dopaminergic pathways. This document consolidates available data, proposes a viable synthetic route, and offers predicted spectral characteristics to facilitate further research and application. While experimental data for this specific molecule is limited, this guide leverages established principles and data from analogous structures to provide a robust scientific foundation for researchers.

Introduction

This compound belongs to the broad class of substituted phenylethanolamines, a scaffold known for its diverse pharmacological activities. These compounds can interact with various biological targets, most notably monoamine neurotransmitter systems. The specific stereochemistry at the benzylic carbon, along with the substitution pattern on the aromatic ring—a 3-ethoxy and a 4-methoxy group—suggests the potential for selective interactions with biological receptors. The structural similarity to known adrenergic and dopaminergic modulators makes it a compound of interest for the development of novel therapeutics. This guide aims to provide a detailed technical resource for researchers exploring the chemical and biological landscape of this molecule.

Chemical and Physical Properties

While experimentally determined physical properties for this compound are not extensively documented in publicly available literature, we can infer and predict certain characteristics based on its structure and data from similar compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₇NO₃ | [1] |

| Molecular Weight | 211.26 g/mol | [2] |

| CAS Number | 1213876-98-2 | [1] |

| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from structural analysis |

| pKa | Predicted: ~9-10 for the amine, ~14-15 for the alcohol | Inferred from analogous structures |

Proposed Synthesis

A plausible and efficient synthetic route to this compound involves the asymmetric reduction of a corresponding α-amino ketone precursor. This approach is well-established for the synthesis of chiral amino alcohols and offers good control over the stereochemistry.[3][4][5][6]

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol

Step 1: Synthesis of α-Azido-3-ethoxy-4-methoxyacetophenone

-

Starting Material: 3-Ethoxy-4-methoxybenzaldehyde. This can be synthesized from isovanillin by ethylation.[7][8][9][10]

-

Cyanohydrin Formation: React 3-ethoxy-4-methoxybenzaldehyde with potassium cyanide and ammonium chloride in an aqueous alcohol solution to form the corresponding α-aminonitrile.

-

Azide Formation: The α-aminonitrile is then converted to the α-azido ketone via a suitable method, such as reaction with sodium azide.

Rationale: This two-step process from the aldehyde is a common method to introduce the nitrogen and carbonyl functionalities required for the subsequent steps.

Step 2: Reduction of the Azide to an Amine

-

Reaction: The α-azido-3-ethoxy-4-methoxyacetophenone is reduced to the corresponding α-amino ketone.

-

Reagents: A standard method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines, typically with high yields.

Step 3: Asymmetric Reduction of the α-Amino Ketone

-

Reaction: The prochiral α-amino-3-ethoxy-4-methoxyacetophenone is stereoselectively reduced to the (S)-amino alcohol.

-

Reagents: A well-established method for this is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source (e.g., borane-dimethyl sulfide complex).[11]

Rationale: The CBS reduction is known for its high enantioselectivity in the reduction of ketones, making it an excellent choice for establishing the desired stereocenter. The choice of the (S)-catalyst will yield the (S)-alcohol.

Predicted Spectral Data

¹H NMR Spectroscopy

-

Aromatic Protons (3H): Expected to appear in the range of δ 6.8-7.2 ppm as a complex multiplet.

-

Benzylic Proton (1H, CH-N): Expected around δ 4.0-4.5 ppm, likely a triplet or doublet of doublets.

-

Methylene Protons (2H, CH₂-O): Expected around δ 3.5-3.8 ppm, likely a multiplet.

-

Methoxy Protons (3H, OCH₃): A sharp singlet expected around δ 3.8-3.9 ppm.

-

Ethoxy Methylene Protons (2H, OCH₂CH₃): A quartet expected around δ 4.0-4.1 ppm.

-

Ethoxy Methyl Protons (3H, OCH₂CH₃): A triplet expected around δ 1.3-1.5 ppm.

-

Amine and Hydroxyl Protons (3H, NH₂ and OH): Broad singlets, chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Expected in the range of δ 110-150 ppm.

-

Benzylic Carbon (CH-N): Expected around δ 55-65 ppm.

-

Methylene Carbon (CH₂-O): Expected around δ 65-75 ppm.

-

Methoxy Carbon (OCH₃): Expected around δ 55-60 ppm.

-

Ethoxy Methylene Carbon (OCH₂CH₃): Expected around δ 60-65 ppm.

-

Ethoxy Methyl Carbon (OCH₂CH₃): Expected around δ 14-16 ppm.

Mass Spectrometry

-

Molecular Ion (M⁺): Expected at m/z = 211.

-

Major Fragmentation Pathways:

-

Loss of the hydroxymethyl group (-CH₂OH) to give a fragment at m/z = 180.

-

Benzylic cleavage to form a substituted benzyl cation.

-

Loss of the ethoxy group.

-

Potential Biological Activity and Applications

Substituted phenylethanolamines are a well-established class of compounds with a wide range of biological activities, primarily due to their interaction with monoamine systems.

Adrenergic and Dopaminergic Receptor Modulation

The core phenylethanolamine structure is a classic pharmacophore for adrenergic receptor agonists and antagonists. The substitution pattern on the aromatic ring significantly influences the selectivity and potency for α- and β-adrenergic receptor subtypes. Furthermore, many phenethylamine derivatives exhibit activity at dopamine receptors and transporters.[1][5][12] The 3-ethoxy-4-methoxy substitution pattern may confer specific binding properties, potentially leading to novel selective agents.

Potential Signaling Pathway

Caption: Hypothetical signaling pathway for the topic compound.

Drug Development

The chiral nature of this compound is of particular importance in drug development. Enantiomers of a chiral drug often exhibit different pharmacological activities and metabolic profiles. The synthesis of the pure (S)-enantiomer allows for the investigation of its specific biological effects, which is a critical step in the development of stereochemically pure drugs.

Conclusion

This compound is a chiral molecule with a chemical structure that suggests significant potential for biological activity, particularly within the central and peripheral nervous systems. While experimental data on its specific properties are currently sparse, this guide provides a solid foundation for future research by outlining its key chemical identifiers, proposing a robust synthetic strategy, and predicting its spectral characteristics. The insights into its potential as a modulator of adrenergic and dopaminergic pathways underscore its relevance for further investigation in the fields of medicinal chemistry and pharmacology. Researchers are encouraged to use this guide as a starting point for their own experimental validation and exploration of this promising compound.

References

-

Feng, X., et al. (2014). Asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids. Chemistry, 20(42). [Link]

-

AbacipharmTech. This compound. [Link]

-

Wikipedia. Substituted phenethylamine. [Link]

-

Wang, Z., et al. (2020). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]

-

Li, G., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

-

O'Brien, P. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]

-

AA Blocks. (2S)-2-amino-2-(3-methoxyphenyl)ethanol. [Link]

-

Wikipedia. Enantioselective ketone reduction. [Link]

-

Xu, D., et al. (2011). Structure-activity relationship and molecular mechanisms of ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and its analogues. PubMed. [Link]

-

PubChem. 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol. [Link]

-

Li, Y., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. PubMed. [Link]

-

Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. [Link]

-

PrepChem. Synthesis of 3-ethoxy-4-methoxybenzaldehyde. [Link]

- Google Patents. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.

-

Scribd. Mass Spectrometry of Aralkyl Compounds. [Link]

-

University of Szeged. Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. 2-Amino-2-(2-ethoxy-4-methoxyphenyl)ethanol. [Link]

-

The Good Scents Company. 2-(para-anisyl) ethanol. [Link]

- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

PubChem. Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-. [Link]

-

Szekeres, M., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. PubMed Central. [Link]

-

YouTube. Mass Fragmentation of Phenylmethanol. [Link]

-

Tieman, D., et al. (2006). Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. PubMed. [Link]

-

ResearchGate. Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. [Link]

-

SpectraBase. 2-(2-Aminoethoxy)ethanol. [Link]

-

ResearchGate. Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. [Link]

-

SIELC Technologies. Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-. [Link]

-

PubChem. Homovanillyl alcohol. [Link]

Sources

- 1. This compound [srdpharma.com]

- 2. 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol | C11H17NO3 | CID 16768023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontispiece: asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8 [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 11. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 12. (S)-2-Amino-2-(3-methoxyphenyl)ethanol | C9H13NO2 | CID 55278900 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol: A Key Chiral Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, bearing the CAS number 1213876-98-2, is a chiral amino alcohol of significant interest in the pharmaceutical industry. Its structural features, particularly the stereospecific amine and alcohol functionalities on a substituted phenyl ring, position it as a valuable building block in the synthesis of complex molecular entities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a proposed synthetic pathway based on analogous reactions, its critical role as an intermediate in the synthesis of the anti-inflammatory drug Apremilast, and relevant analytical methodologies for its characterization.

Introduction: The Significance of a Chiral Building Block

The precise three-dimensional arrangement of atoms in a molecule is paramount in determining its biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development. This compound emerges as a key chiral intermediate, providing a foundational scaffold for the construction of more complex and therapeutically relevant molecules. Its primary importance lies in its role as a precursor to Apremilast, a potent inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[1] The stereochemistry at the carbon bearing the amino and hydroxyl groups is crucial for the final efficacy of the active pharmaceutical ingredient (API).

Physicochemical Properties and Characterization

While extensive experimental data for this specific intermediate is not widely published, its key physicochemical properties can be predicted based on its structure and data from similar compounds.

| Property | Value | Source |

| CAS Number | 1213876-98-2 | [2] |

| Molecular Formula | C₁₁H₁₇NO₃ | [3] |

| Molecular Weight | 211.26 g/mol | [3] |

| Appearance | Expected to be a solid | Inferred |

| Purity | Commercially available up to 97% | [3] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | Inferred |

Structural Elucidation:

The definitive identification and characterization of this compound rely on a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the connectivity of atoms and the overall structure of the molecule. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy and methoxy groups, and the protons of the ethanolamine side chain.

-

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H (alcohol), N-H (amine), and C-O (ether) functional groups.

-

Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the (S)-isomer, a chiral HPLC method is indispensable.

Synthesis and Manufacturing Considerations

A likely synthetic approach involves the asymmetric reduction of a corresponding α-amino ketone precursor. This method is widely employed in the pharmaceutical industry for the efficient production of chiral amino alcohols.

Proposed Synthetic Pathway:

A proposed synthetic workflow for the target molecule.

Experimental Protocol (Hypothetical and based on analogous procedures):

Step 1: Synthesis of 2-Amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-one (Precursor)

This precursor can be synthesized from commercially available 3-ethoxy-4-methoxybenzoic acid through standard amidation and subsequent oxidation or other established methods for α-amino ketone synthesis.

Step 2: Asymmetric Reduction to this compound

-

Reaction Setup: A solution of 2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-one is prepared in a suitable solvent such as methanol or isopropanol in an inert atmosphere.

-

Catalyst Addition: A chiral catalyst, for instance, a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP), is introduced. Alternatively, a biocatalytic approach using a specific ketoreductase enzyme could be employed for high stereoselectivity.[5]

-

Hydrogenation: The reaction mixture is subjected to hydrogenation with a source of hydrogen (e.g., hydrogen gas or a transfer hydrogenation reagent like isopropanol) under optimized temperature and pressure.

-

Work-up and Purification: Upon reaction completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield the enantiomerically pure this compound.

Causality in Experimental Choices:

-

Asymmetric Reduction: This is the key step to introduce the desired stereochemistry. The choice of a chiral catalyst or an enzyme is critical for achieving high enantiomeric excess, which is a non-negotiable requirement for pharmaceutical intermediates.

-

Solvent and Temperature: These parameters are optimized to ensure good solubility of the substrate and catalyst, as well as to achieve a good reaction rate and selectivity.

-

Inert Atmosphere: This is crucial to prevent the deactivation of the often air-sensitive hydrogenation catalysts.

Role in Drug Development: A Precursor to Apremilast

The primary application of this compound in drug development is as a key intermediate in the synthesis of Apremilast.[4][6] Apremilast is an oral medication that works by inhibiting phosphodiesterase 4 (PDE4), an enzyme that plays a role in the inflammatory process.[1] By inhibiting PDE4, Apremilast increases the levels of cyclic adenosine monophosphate (cAMP), which in turn modulates the production of various pro-inflammatory and anti-inflammatory cytokines.[1][7]

The synthesis of Apremilast involves the coupling of a chiral side chain with a phthalimide core. This compound, after appropriate functional group manipulation (e.g., conversion of the hydroxyl group to a leaving group and subsequent displacement), can be used to construct the critical chiral side chain of Apremilast.

The role of the target molecule in Apremilast synthesis.

The (S)-configuration of the amino alcohol is essential for the biological activity of the final Apremilast molecule. Using the incorrect enantiomer would result in a therapeutically inactive or potentially harmful compound.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is critical for its use in pharmaceutical manufacturing. A robust set of analytical methods is required for its quality control.

Key Analytical Techniques:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of the compound. A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers, allowing for their precise quantification.

-

Gas Chromatography (GC): GC can be used to assess the purity of the compound and to detect any volatile impurities.

-

Spectroscopic Methods (NMR, IR, MS): As mentioned earlier, these techniques are used for structural confirmation and identification of any impurities.

-

Titration: Acid-base titration can be used to determine the purity of the amino alcohol.

Experimental Protocol: Chiral HPLC Method Development (General Approach)

-

Column Selection: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often a good starting point for the separation of chiral amino alcohols.

-

Mobile Phase Screening: A series of mobile phases, typically consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), are screened to achieve baseline separation of the enantiomers.

-

Method Optimization: Parameters such as the mobile phase composition, flow rate, and column temperature are optimized to achieve the best resolution, peak shape, and analysis time.

-

Method Validation: The developed method is then validated according to ICH guidelines for parameters such as accuracy, precision, linearity, and robustness to ensure its reliability for routine quality control.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of chiral intermediates in the synthesis of modern pharmaceuticals. Its role as a key building block for the anti-inflammatory drug Apremilast highlights the necessity for efficient and stereoselective synthetic methods. While a detailed public record of its synthesis and properties is limited, established chemical principles and analogous transformations provide a clear path for its production and characterization.

Future research in this area may focus on the development of even more efficient and sustainable synthetic routes, potentially leveraging novel catalytic systems or biocatalytic methods. Furthermore, a more detailed investigation into the biological activity of this compound itself could reveal unforeseen pharmacological properties. As the demand for enantiomerically pure pharmaceuticals continues to grow, the significance of chiral intermediates like this compound will undoubtedly increase, driving further innovation in synthetic and analytical chemistry.

References

- The Role of Apremilast Intermediates in Modern Drug Synthesis. (2026, January 7). [Source not further specified].

- Process for the preparation of apremilast. (Patent No. US10287248B2).

- A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflamm

- Process for the preparation of apremilast. (Patent No. EP3181549A1).

-

(S)-2-Amino-2-(3-methoxyphenyl)ethanol. PubChem. Retrieved from [Link]

- Mastering Apremilast Intermediate Synthesis: A Guide to Efficient Production. (2023). [Source not further specified].

-

Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-. PubChem. Retrieved from [Link]

- Pharmacodynamic assessment of apremilast for the treatment of moderate-to-severe plaque psoriasis. (2018). Expert Opinion on Drug Metabolism & Toxicology.

- Improved process for the preparation of apremilast. (Patent No. WO2016146990A1).

- Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis. (2018).

- 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Organic Syntheses Procedure.

- Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022). AIP Conference Proceedings.

- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.

-

This compound. AbacipharmTech. Retrieved from [Link]

- This compound, 97% Purity, C11H17NO3, 5 grams. Fisher Scientific.

- 2-(4-Methoxyphenyl)ethanol. NIST WebBook.

- Compound 2-Aminoethanol (FDB000769). FooDB.

- 2-(2-Aminoethoxy)ethanol(929-06-6) 1H NMR spectrum. ChemicalBook.

Sources

- 1. Pharmacodynamic assessment of apremilast for the treatment of moderate-to-severe plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. medkoo.com [medkoo.com]

- 7. Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Introduction: The Imperative of Stereochemical Precision

In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The compound (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol is a chiral amino alcohol, a structural motif prevalent in many active pharmaceutical ingredients (APIs).[1] Its unambiguous structure elucidation is paramount for ensuring safety, efficacy, and regulatory compliance.

This guide provides an in-depth, technically-grounded framework for the complete structural characterization of this compound. Moving beyond a simple checklist of techniques, we will explore the causality behind analytical choices, integrating spectroscopic and chiroptical methods into a cohesive, self-validating workflow. The objective is to establish with certainty not only the atomic connectivity but also the absolute configuration of the stereocenter, culminating in the confirmed structure of the (S)-enantiomer.

Chapter 1: Foundational Physicochemical Characterization

Before delving into complex spectroscopic analysis, the foundational properties of the molecule must be established. These data provide the fundamental constraints for all subsequent structural hypotheses.

The target molecule is this compound.

This information is the bedrock of our analysis. The molecular formula and weight are essential for interpretation of mass spectrometry data and for calculating concentrations in other experiments.

Chapter 2: Spectroscopic Analysis for Connectivity and Functional Groups

This chapter focuses on elucidating the molecule's gross structure: the sequence of atoms and the nature of their bonds. We employ a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will utilize ¹H NMR to map the proton environments and ¹³C NMR for the carbon skeleton.

Expected ¹H and ¹³C NMR Data

While direct experimental spectra for this specific compound are not publicly available, we can predict the chemical shifts based on extensive data from analogous structures, such as 2-amino-1-phenylethanol and related substituted aromatics.[5][6] The predicted data are summarized in the table below.

| Assignment (See Fig. 1) | Predicted ¹H NMR Shift (ppm) | Predicted Multiplicity | Predicted Integration | Predicted ¹³C NMR Shift (ppm) |

| Aromatic Protons | ||||

| H-2' | ~6.90 | d | 1H | ~112 |

| H-5' | ~6.85 | d | 1H | ~115 |

| H-6' | ~6.75 | dd | 1H | ~120 |

| C-1' | - | - | - | ~135 |

| C-2' | - | - | - | ~112 |

| C-3' | - | - | - | ~149 |

| C-4' | - | - | - | ~148 |

| C-5' | - | - | - | ~115 |

| C-6' | - | - | - | ~120 |

| Alkyl Chain Protons | ||||

| H-1 | ~4.0-4.2 | dd | 1H | ~58 |

| H-2a, H-2b | ~3.5-3.7 | m | 2H | ~67 |

| Substituent Protons | ||||

| OCH₂ (Ethoxy) | ~4.05 | q | 2H | ~64 |

| CH₃ (Ethoxy) | ~1.40 | t | 3H | ~15 |

| OCH₃ (Methoxy) | ~3.85 | s | 3H | ~56 |

| Labile Protons | ||||

| NH₂, OH | ~1.5-3.0 | br s | 3H | - |

Figure 1: Structure of this compound with Atom Numbering for NMR Assignment

Causality Behind Predictions:

-

Aromatic Region: The three aromatic protons will appear as distinct signals due to their unique electronic environments, likely in the 6.7-7.0 ppm range. The substitution pattern dictates their splitting patterns (doublets and a doublet of doublets).

-

Chiral Center (H-1): The proton at the chiral center (H-1) is adjacent to the aromatic ring, the amino group, and the CH₂OH group, leading to a downfield shift and complex splitting (a doublet of doublets, dd).

-

Ethoxy and Methoxy Groups: The ethoxy group will present as a characteristic quartet (OCH₂) and triplet (CH₃). The methoxy group will be a sharp singlet (OCH₃).

-

Labile Protons: The amine (NH₂) and hydroxyl (OH) protons are exchangeable and often appear as broad singlets. Their signals will disappear upon addition of D₂O to the sample, a key diagnostic test.[7]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8][9] Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing.

-

Instrument Setup: Place the sample in a 5 mm NMR tube and insert it into the spectrometer.[10]

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[11]

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required.[9]

-

2D NMR (Optional but Recommended): If structural ambiguity remains, acquire 2D spectra like COSY (to confirm H-H couplings) and HSQC (to correlate protons with their directly attached carbons).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the ¹H signals and pick peaks for both spectra.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming its structure.[12][13]

Expected Mass Spectrum Data

-

Ionization Mode: Electrospray Ionization (ESI) is well-suited for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.

-

Molecular Ion Peak: Given the molecular weight of 211.26 g/mol , the primary peak observed in the mass spectrum should be at m/z = 212.27 for the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₁H₁₈NO₃⁺.[14]

-

Key Fragmentation Pathways: Amino alcohols exhibit characteristic fragmentation patterns.[15]

-

Alpha-Cleavage: The bond between C1 and C2 is prone to cleavage, a common pathway for both amines and alcohols.[16] This would result in a stable, resonance-delocalized benzylic fragment.

-

Loss of Water (Dehydration): Alcohols can lose a molecule of water (18 Da), leading to a fragment at m/z = [M+H - H₂O]⁺ = 194.26.[16]

-

Loss of CH₂OH: Cleavage of the bond between the chiral carbon and the hydroxymethyl group can lead to a fragment from the loss of 31 Da.

-

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[17]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.[18]

-

Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Tandem MS (MS/MS): To confirm fragmentation pathways, isolate the parent ion (m/z 212.27) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[19]

Expected FTIR Data

The spectrum of an amino alcohol will show several characteristic peaks.[20]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3400-3250 | O-H Stretch | Alcohol | Strong, Broad |

| 3350-3250 | N-H Stretch | Primary Amine | Medium, Two Bands |

| 3100-3000 | C-H Stretch | Aromatic | Medium, Sharp |

| 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Strong, Sharp |

| 1650-1580 | N-H Bend | Primary Amine | Medium |

| 1600, 1500 | C=C Stretch | Aromatic Ring | Medium-Weak, Sharp |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium |

| 1260-1000 | C-O Stretch | Ether & Alcohol | Strong |

Causality Behind Predictions:

-

The broad O-H stretch is a hallmark of alcohols and is due to hydrogen bonding.[21]

-

A primary amine (R-NH₂) will characteristically show two N-H stretching bands (symmetric and asymmetric).[1]

-

The presence of both aromatic and aliphatic C-H stretches confirms the hybrid nature of the molecule's framework.

-

Strong absorptions in the "fingerprint region" below 1300 cm⁻¹ will correspond to the C-O bonds of the ether and alcohol functionalities.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) by dissolving a small amount in a volatile solvent and allowing it to evaporate, or as a KBr pellet.

-

Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric interferences (CO₂, H₂O).

-

Sample Scan: Place the sample in the IR beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables.

Chapter 3: Chiral Analysis for Stereochemical Determination

Confirming the connectivity is only half the battle. For a chiral drug substance, verifying the absolute stereochemistry is a non-negotiable requirement. This chapter details the methods used to confirm the "(S)" configuration.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.[22] The direction and magnitude of this rotation are characteristic properties of an enantiomer.

Expected Polarimetry Data

-

Direction of Rotation: The (S)-enantiomer will rotate light in a specific direction (either clockwise, dextrorotatory (+), or counter-clockwise, levorotatory (-)). This cannot be predicted from the R/S nomenclature and must be determined experimentally.[23] For context, the related compound (S)-(+)-2-Amino-1-phenylethanol is dextrorotatory, with a specific rotation of +42° (c=2 in Ethanol).[24] A similar positive rotation might be expected, but is not guaranteed.

-

Specific Rotation [α]: This is a standardized value calculated from the observed rotation. The formula is: [α]ᵀλ = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length in decimeters (dm)

-

c = concentration in g/mL

-

T = temperature (°C)

-

λ = wavelength of light (typically 589 nm, the sodium D-line)[25]

-

A non-zero specific rotation confirms the sample is optically active and not a racemic mixture. The value should be compared against a certified reference standard of the pure (S)-enantiomer to confirm identity and enantiomeric purity.

Experimental Protocol: Polarimetry Measurement

-

Instrument Calibration: Turn on the polarimeter and allow the light source (e.g., sodium lamp) to warm up. Zero the instrument using a sample cell filled with the pure solvent that will be used for the sample.[26]

-

Sample Preparation: Accurately prepare a solution of the compound at a known concentration (e.g., 1 g per 100 mL, c = 0.01 g/mL) in a suitable solvent (e.g., methanol or ethanol). Ensure the sample is fully dissolved and the solution is free of bubbles.

-

Measurement: Fill a 1 dm polarimeter cell with the sample solution, ensuring no air bubbles are in the light path. Place the cell in the instrument and record the observed rotation (α).

-

Calculation: Use the formula above to calculate the specific rotation [α]. The measurement should be repeated multiple times to ensure reproducibility.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[27]

Proposed Chiral HPLC Method

A definitive method requires experimental development, but a robust starting point for separating chiral amino alcohols involves a polysaccharide-based CSP.[28][29]

| Parameter | Recommended Condition |

| Column | Chiralpak® IA or Chiralcel® OD-H (Amylose or Cellulose derivatives) |

| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm (due to the aromatic ring) |

| Temperature | 25 °C |

System Suitability and Validation:

-

Resolution: To validate the method, a racemic mixture of the compound must be injected. The method is suitable if it achieves baseline resolution (Rs > 1.5) between the two enantiomer peaks.

-

Enantiomeric Purity: The enantiomeric excess (ee) of the (S)-enantiomer sample can be calculated from the peak areas of the two enantiomers: ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] × 100

For a pure sample of this compound, a single major peak should be observed at the retention time corresponding to the S-enantiomer, with the R-enantiomer peak being absent or below the limit of quantification.

Experimental Protocol: Chiral HPLC Analysis

-

System Preparation: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Standard Preparation: Prepare a solution of the racemic compound (~1 mg/mL) to determine the retention times of both the (R) and (S) enantiomers and to establish resolution.

-

Sample Preparation: Prepare the (S)-enantiomer sample at the same concentration as the standard.

-

Analysis: Inject the racemic standard followed by the (S)-enantiomer sample.

-

Data Interpretation: Identify the peaks corresponding to the (S) and (R) enantiomers. For the sample, calculate the area percentage of the main peak to determine its enantiomeric purity.

Chapter 4: Integrated Workflow and Final Confirmation

No single technique is sufficient for complete structure elucidation. The strength of the confirmation comes from the convergence of all analytical data, as illustrated in the workflow below.

dot

Caption: Integrated workflow for structure elucidation.

Final Confirmation Logic:

-

MS confirms the molecular formula and weight (C₁₁H₁₇NO₃, 211.26 Da).

-

FTIR confirms the presence of the key functional groups: hydroxyl, primary amine, and ether.

-

NMR confirms the atomic connectivity: a 1,2,4-trisubstituted benzene ring, an ethoxy group, a methoxy group, and a 2-amino-ethanol side chain, all consistent with the proposed structure.

-

Polarimetry confirms that the sample is optically active, ruling out a racemic mixture.

-

Chiral HPLC separates the (S) and (R) enantiomers, confirming the enantiomeric purity of the sample is acceptable (typically >99% ee).

When the data from all five techniques are consistent and mutually reinforcing, the structure of this compound is considered fully elucidated and confirmed.

Conclusion

The structure elucidation of a chiral molecule like this compound is a systematic process of hypothesis testing and data integration. By logically combining the foundational data from mass spectrometry and FTIR with the detailed connectivity map from NMR and the definitive stereochemical information from polarimetry and chiral HPLC, we can achieve an unambiguous and robust characterization. This multi-faceted approach ensures the scientific integrity required for modern drug development and provides the definitive proof of structure essential for advancing a compound through the pharmaceutical pipeline.

References

- YesWeLab. Polarimetry: analysis of chiral substances. YesWeLab Website. Accessed January 17, 2026.

- Allan Chemical Corporation. Polarimetry in Pharmaceutical Quality Control. allanchem.com. Published October 18, 2025.

- Springer Nature Experiments. Mass Spectrometry Protocols and Methods.

- Cumeras, R., et al. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Pharmaceuticals, 14(9), 863.

- University of Houston. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. uh.edu. Published July 24, 2023.

- Amini, A. (2021). Mass spectrometry methods for pharmaceutical analysis. Journal of Clinical and Bioanalytical Chemistry, 5(5), 08.

- JoVE. Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. Journal of Visualized Experiments. Published February 22, 2017.

- Anton Paar. Basics of polarimetry. Anton Paar Wiki. Accessed January 17, 2026.

- Georgia Institute of Technology. Small molecule NMR sample preparation. Georgia Tech NMR Center. Published August 29, 2023.

- Universal Lab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universal Lab Blog. Published June 16, 2024.

- Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Journal of Analytical & Pharmaceutical Research. Accessed January 17, 2026.

- Biological Magnetic Resonance Bank. BMRB entry bmse000307 - 2-Amino-1-phenylethanol. BMRB. Accessed January 17, 2026.

- Van Eeckhaut, A., & Mangelings, D. (2015). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A, 373(2050), 20140258.

- Georgia Gwinnett College. Standard Operating Procedure H-NMR. ggc.edu. Accessed January 17, 2026.

- AbacipharmTech. This compound.

- Pacific BioLabs. Polarimetry. pacificbiolabs.com. Accessed January 17, 2026.

- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. chem.ucla.edu. Accessed January 17, 2026.

- The Hong Kong University of Science and Technology. STANDARD OPERATING PROCEDURE – E006 Nuclear Magnetic Resonance (NMR) spectroscopy. hse.hkust.edu.hk. Accessed January 17, 2026.

- BenchChem. How to Interpret FTIR Results: A Beginner's Guide. benchchem.com. Published March 21, 2025.

- Specac Ltd. Interpreting Infrared Spectra. specac.com. Accessed January 17, 2026.

- LibreTexts Chemistry. 24.10: Spectroscopy of Amines. LibreTexts. Published March 24, 2024.

- ChemicalBook. (1S,2R)-2-Amino-1,2-diphenylethanol(23364-44-5) 1H NMR. chemicalbook.com. Accessed January 17, 2026.

- SRD Pharma. This compound. srdpharma.com. Accessed January 17, 2026.

- Macklin. (S)-2-氨基-2-(3-乙氧基-4-甲氧基苯基)乙醇. macklin.cn. Accessed January 17, 2026.

- Iowa State University. NMR Sample Preparation. cif.

- Clark, J. Fragmentation Patterns in Mass Spectra. Chemguide. Accessed January 17, 2026.

- SIELC Technologies. Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-. sielc.com. Published February 16, 2018.

- National Center for Biotechnology Information. (S)-2-Amino-2-(3-methoxyphenyl)ethanol. PubChem. Accessed January 17, 2026.

- Ye, B. H., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 183-191.

- LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. LibreTexts. Published August 29, 2023.

- Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.

- ChemicalBook. 2-AMINO-1-PHENYLETHANOL(7568-93-6) 1H NMR spectrum. chemicalbook.com. Accessed January 17, 2026.

- SpectraBase. (1S,2R)-2-Amino-1,2-diphenylethanol - 13C NMR. spectrabase.com. Accessed January 17, 2026.

- Phenomenex. Chiral HPLC Separations. Phenomenex Guidebook. Accessed January 17, 2026.

- BenchChem. Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. benchchem.com. Accessed January 17, 2026.

- Thermo Scientific Chemicals. (S)-(-)-1-Phenylethanol, 97+%. thermofisher.com. Accessed January 17, 2026.

- Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). np-mrd.org. Accessed January 17, 2026.

- National Center for Biotechnology Information. Phenylethanolamine. PubChem. Accessed January 17, 2026.

- Fisher Scientific. (S)-(+)-2-Amino-1-phenylethanol, 97%. fishersci.com. Accessed January 17, 2026.

- Nibbering, N. M. M. Mass Spectrometry of Aralkyl Compounds. Scribd. Accessed January 17, 2026.

- National Center for Biotechnology Information. (1S)-2-amino-1-phenylethan-1-ol. PubChem. Accessed January 17, 2026.

- Schmitt, M., et al. (2009). Mass-analyzed Threshold Ionization Spectroscopy of 2-phenylethanol: Probing of Conformational Changes Caused by Ionization. The Journal of Physical Chemistry A, 113(47), 13391-13397.

- NIST. 2-(4-Methoxyphenyl)ethanol. NIST WebBook. Accessed January 17, 2026.

- ChemComplete. Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. Published September 19, 2019.

- National Center for Biotechnology Information. 2-Amino-2-phenylethan-1-ol. PubChem. Accessed January 17, 2026.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. This compound [srdpharma.com]

- 4. (S)-2-氨基-2-(3-乙氧基-4-甲氧基苯基)乙醇 - CAS:1213876-98-2 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 5. bmse000307 2-Amino-1-phenylethanol at BMRB [bmrb.io]

- 6. (S)-2-Amino-2-(3-methoxyphenyl)ethanol | C9H13NO2 | CID 55278900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 11. commons.ggc.edu [commons.ggc.edu]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. longdom.org [longdom.org]

- 14. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. alliedacademies.org [alliedacademies.org]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 20. azooptics.com [azooptics.com]

- 21. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 22. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 23. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 24. (S)-(+)-2-Amino-1-phenylethanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 25. Polarimetry: analysis of chiral substances - YesWeLab. [yeswelab.fr]

- 26. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 27. phx.phenomenex.com [phx.phenomenex.com]

- 28. chromatographyonline.com [chromatographyonline.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Abstract

This technical guide provides an in-depth exploration of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, a chiral amino alcohol of significant interest in pharmaceutical synthesis. The document details its physicochemical properties, outlines a representative synthetic pathway, discusses its application as a key building block in drug development, and provides a thorough overview of modern analytical techniques for its characterization and enantiomeric purity assessment. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the handling and analysis of this important chiral intermediate.

Introduction

Chiral amino alcohols are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of numerous biologically active molecules and pharmaceuticals. Their stereochemistry often plays a crucial role in the efficacy and safety of the final drug product. This compound belongs to this important class of molecules. Its specific stereoconfiguration and substitution pattern on the phenyl ring make it a valuable precursor for complex molecular targets. Understanding its properties, synthesis, and analytical characterization is therefore essential for its effective utilization in research and development. This guide aims to consolidate this critical information into a single, comprehensive resource.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its handling, reaction design, and analytical development. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇NO₃ | [1][2][3] |

| Molecular Weight | 211.26 g/mol | [1][2][3] |

| CAS Number | 1213876-98-2 | [1][2][4] |

| Appearance | White to off-white solid (typical for similar compounds) | Inferred |

| IUPAC Name | (2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)ethanol | Inferred from structure |

Synthesis Pathway

The synthesis logically begins from a commercially available starting material, 3-ethoxy-4-methoxybenzaldehyde, and proceeds through a series of stereocontrolled reactions to yield the desired chiral amino alcohol.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Formation of the Cyanohydrin Intermediate

-

To a stirred solution of 3-ethoxy-4-methoxybenzaldehyde in a suitable solvent (e.g., ethanol), add a solution of sodium cyanide in water at 0-5 °C.

-

Slowly add a mineral acid (e.g., HCl) to the reaction mixture while maintaining the temperature below 10 °C.

-

Stir the reaction for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Amination to the Amino Nitrile

-

Dissolve the crude cyanohydrin in an alcoholic solution of ammonia (e.g., methanolic ammonia).

-

Heat the mixture in a sealed pressure vessel. The reaction progress should be monitored by TLC or HPLC.

-

Upon completion, cool the reaction mixture and evaporate the solvent to obtain the crude racemic amino nitrile.

Step 3: Chiral Resolution

-

Dissolve the racemic amino nitrile in a suitable solvent (e.g., methanol or ethanol).

-

Add a solution of a chiral resolving agent, such as L-tartaric acid, to the mixture.

-

Allow the diastereomeric salts to crystallize. The crystallization may be induced by cooling or seeding.

-

Isolate the desired diastereomeric salt by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberate the free (S)-amino nitrile by treating the salt with a base (e.g., sodium hydroxide) and extracting with an organic solvent.

Step 4: Reduction to the Amino Alcohol

-

Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of the (S)-amino nitrile in the same solvent to the reducing agent suspension at a low temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Filter the resulting solid and wash with the ether solvent.

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Applications in Drug Development

This compound and its close analogs are valuable intermediates in the pharmaceutical industry. The 3-ethoxy-4-methoxyphenyl moiety is a common feature in a number of pharmacologically active compounds. For instance, the structurally related compound, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, is a key intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriasis and psoriatic arthritis.[7][9]

The presence of both a chiral amine and a primary alcohol in this compound provides two distinct points for further chemical modification, allowing for the construction of complex molecular architectures. This makes it an attractive starting material for the synthesis of novel therapeutic agents.

Caption: Potential applications of the title compound in drug discovery.

Analytical Methodologies

The characterization and quality control of chiral compounds like this compound are critically important. This involves confirming the chemical structure and determining the enantiomeric purity.

Structural Elucidation

Standard spectroscopic techniques are used to confirm the chemical structure:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the connectivity of the atoms and the presence of the expected functional groups.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: Identifies the characteristic vibrational frequencies of the functional groups present, such as O-H, N-H, and C-O bonds.

Chiral Purity Analysis

Ensuring the enantiomeric purity is paramount. Several techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy being the most common.

5.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess.[10] This technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[11]

Typical Chiral HPLC Method Parameters:

-

Column: A polysaccharide-based CSP (e.g., Chiralpak® or Chiralcel® series) is often the first choice for amino alcohols.[12]

-

Mobile Phase (Normal Phase): A mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol is commonly used. The addition of a small amount of a basic additive, like diethylamine (DEA), is often crucial to improve peak shape and resolution for basic compounds like amino alcohols.[12]

-

Detection: UV detection is standard if the molecule possesses a suitable chromophore.

5.2.2. Chiral NMR Spectroscopy

NMR spectroscopy can also be used to determine enantiomeric purity. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[13][14]

-

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the analyte in solution. This can lead to separate signals for the two enantiomers in the NMR spectrum. Examples of CSAs for amino alcohols include chiral crown ethers or macrocyclic compounds.[15]

-

Chiral Derivatizing Agents (CDAs): The amino alcohol is reacted with a chiral derivatizing agent to form a covalent diastereomeric mixture. These diastereomers have different NMR spectra and can be distinguished and quantified. A common example is Mosher's acid or its analogs.

Conclusion

This compound is a valuable chiral building block with significant potential in pharmaceutical synthesis. Its well-defined stereocenter and versatile functional groups make it an important intermediate for the development of complex drug molecules. A thorough understanding of its synthesis, properties, and the analytical methods required for its quality control is essential for any researcher or organization working with this compound. The methodologies and insights provided in this guide serve as a comprehensive resource to support such endeavors.

References

- Wenzel, T. J., & Wilcox, B. R. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265.

- Freire, F., et al. (2009). Cross Interaction Between Auxiliaries: The Chirality of Amino Alcohols by NMR. Organic Letters.

- Quick Company. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine.

- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.

- Guidechem. (n.d.). (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanaMine.

- Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.

- Google Patents. (n.d.). EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.

- Google Patents. (n.d.). US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.

- Arctom. (n.d.). CAS NO. 1213876-98-2 | this compound.

- PubChem. (n.d.). (S)-2-Amino-2-(3-methoxyphenyl)ethanol.

- Wenzel, T. J., & Thurston, J. E. (2005). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.

- AHH Chemical Co., Ltd. (n.d.). This compound, 97% Purity, C11H17NO3, 5 grams.

- Macklin. (n.d.). (S)-2-氨基-2-(3-乙氧基-4-甲氧基苯基)乙醇- CAS:1213876-98-2.

- BenchChem. (2025).

- Phenomenex. (n.d.).

- Chemistry – A European Journal. (2021).

- American Elements. (n.d.). 1213876-98-2.

- AbacipharmTech. (n.d.). This compound.

- Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.

- Sigma-Aldrich. (n.d.).

- European Patent Office. (2013). 1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE.

- PubChem. (n.d.). 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol.

- FooDB. (2010). Showing Compound Homovanillyl alcohol (FDB018391).

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (S)-2-氨基-2-(3-乙氧基-4-甲氧基苯基)乙醇 - CAS:1213876-98-2 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 [quickcompany.in]

- 6. Page loading... [guidechem.com]

- 7. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]

- 8. US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol solubility profile

An In-Depth Technical Guide to the Solubility Profile of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Authored by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate clinical success, profoundly influencing its bioavailability, formulation development, and in-vitro testing reliability.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility profile of this compound, a compound of interest in drug development. While specific experimental solubility data for this molecule is not extensively published, this document outlines the theoretical principles and detailed experimental protocols necessary to generate a robust and reliable solubility profile. We will delve into the anticipated pH-dependent behavior of the molecule, provide step-by-step methodologies for determining both kinetic and thermodynamic solubility, and discuss the interpretation of this critical data for a professional audience of researchers, scientists, and drug development professionals.

Physicochemical Characterization and Theoretical Solubility Profile

Understanding the fundamental physicochemical properties of this compound is the first step in predicting and interpreting its solubility.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol (Isomer) |

| Molecular Formula | C₁₁H₁₇NO₃[3] | C₁₁H₁₇NO₃[4] |

| Molecular Weight | 211.26 g/mol (calculated)[4] | 211.26 g/mol [4] |

| CAS Number | 1213876-98-2[3][5] | 861078-09-3[4] |

| Predicted XLogP3 | Not available, but expected to be similar to isomer | 0.4[4] |

| Key Functional Groups | Primary Aliphatic Amine, Phenyl Ether, Primary Alcohol | Primary Aliphatic Amine, Phenyl Ether, Secondary Alcohol |

The structure contains a primary aliphatic amine, which is a weak base, alongside polar alcohol and ether functionalities. The presence of the amine group is the most critical factor governing the aqueous solubility profile.

The Critical Influence of pH

Most pharmaceutical compounds are weak acids or bases, and their solubility is highly dependent on the pH of the aqueous medium.[6] this compound, possessing a primary amine group, is expected to exhibit significantly increased solubility in acidic conditions. The amine's lone pair of electrons can accept a proton, forming a positively charged ammonium ion (R-NH₃⁺).[7][8] This charged species is significantly more polar than the neutral free base (R-NH₂), leading to much stronger interactions with water molecules and, consequently, higher aqueous solubility.[9]

Conversely, in neutral to basic conditions (pH > pKa of the conjugate acid), the amine will exist predominantly in its neutral, less polar form, leading to lower aqueous solubility.[10] The lowest aqueous solubility is expected to occur at a pH approximately 2 units above the pKa.[10]

Caption: pH-dependent ionization equilibrium of the primary amine.

Experimental Determination of Solubility

A comprehensive solubility assessment involves two distinct but complementary measurements: kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

Kinetic solubility is measured by observing the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[1][2] This method is fast and requires minimal compound, making it ideal for early-stage discovery and high-throughput screening.[11] However, it often overestimates the true solubility because the compound can form a supersaturated solution or precipitate as a less stable amorphous solid.[11][12]

Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[12] It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period (e.g., 24-48 hours).[1] This "gold standard" shake-flask method is crucial for lead optimization, formulation development, and regulatory submissions like those guided by the Biopharmaceutics Classification System (BCS).[13]

Caption: Comparative workflows for kinetic and thermodynamic solubility assays.

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol is aligned with ICH M9 and WHO guidelines for determining the equilibrium solubility for BCS classification.[14][15][16]

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range at 37 °C.

Materials & Equipment:

-

This compound (solid powder)

-

Pharmacopoeial Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).[15][16]

-

Orbital shaker with temperature control (set to 37 ± 1 °C).[14]

-

Microcentrifuge and/or syringe filters (e.g., 0.22 µm PVDF).

-

Calibrated pH meter.

-

Validated HPLC-UV or LC-MS/MS method for quantification.

-

Vials (e.g., 2 mL glass vials).

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg) to ensure that undissolved solid remains at equilibrium. The goal is to create a saturated solution.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of a pre-warmed (37 °C) buffer to the vial. Prepare a minimum of three replicate vials for each pH condition.[16]

-

Equilibration: Tightly cap the vials and place them in the orbital shaker at 37 °C. Agitate for a sufficient duration to reach equilibrium. A preliminary study to determine the time to equilibrium is recommended; however, 24 to 48 hours is a typical starting point.[1]

-

Phase Separation: After equilibration, remove the vials and allow them to stand briefly to let heavy solids settle. To separate the undissolved solid from the saturated supernatant, either centrifuge the vials at high speed or filter the solution using a chemically compatible syringe filter. This step is critical to avoid artificially high results.[10]

-

pH Measurement: Measure and record the final pH of the supernatant to ensure the buffer capacity was maintained.[14]

-

Quantification: Immediately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent and analyze using a pre-validated HPLC-UV or LC-MS method to determine the concentration.

-

Self-Validation: The stability of the compound in the aqueous buffers over the experiment's duration should be confirmed.[14] Optionally, the remaining solid can be recovered and analyzed (e.g., by DSC or XRPD) to check for any changes in its solid-state form (e.g., polymorphism or hydration).[15]

Solubility in Organic & Co-Solvent Systems

While aqueous solubility is paramount for bioavailability, solubility in organic solvents is crucial for synthesis, purification, and the development of analytical methods and certain formulations.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Given the presence of the hydroxyl and amine groups capable of hydrogen bonding, the compound is expected to exhibit high solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is also anticipated in these solvents. DMSO is a common choice for creating high-concentration stock solutions for in-vitro assays.[11]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low due to the molecule's overall polarity.

Data Interpretation and Presentation

The collected solubility data should be tabulated clearly to allow for straightforward interpretation and comparison.

Table 2: Example Data Table for Thermodynamic Solubility Profile

| pH Condition (at 37 °C) | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean Solubility (µg/mL) | Standard Deviation | Molar Solubility (mM) |

| pH 1.2 | [Data] | [Data] | [Data] | |||

| pH 4.5 | [Data] | [Data] | [Data] | |||

| pH 6.8 | [Data] | [Data] | [Data] | |||

| pH of Min. Solubility (if applicable) | [Data] | [Data] | [Data] |

According to ICH guidelines, a drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[17][18] The solubility value at the pH of minimum solubility within this range is used for this classification.[16]

Conclusion

The solubility profile of this compound is fundamentally governed by its primary amine functionality, which dictates a strong pH-dependent behavior. A thorough characterization requires rigorous experimental determination of both kinetic solubility for early-stage screening and, more importantly, thermodynamic equilibrium solubility for developmental and regulatory purposes. By employing standardized protocols, such as the shake-flask method detailed herein, researchers can generate the accurate and reliable data necessary to guide formulation strategies, predict in-vivo performance, and make informed decisions throughout the drug development lifecycle.

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid.

- Clark, J. (n.d.). Solubility and pH of amines. Chemguide.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- National Center for Biotechnology Information. (n.d.). (S)-2-Amino-2-(3-methoxyphenyl)ethanol. PubChem.

- Hoelke, B., et al. (2009). Comparison of kinetic solubility with equilibrium solubility. ResearchGate.

- Gonzalez-Guevara, L., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central.

- Pardhi, D. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS (M9).

- Patil, S.K., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.

- Zhang, X., et al. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series.

- Bergström, C. A. S., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

- Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.

- ChemGulf. (2025). How do amines and amides affect the pH of a solution?

- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.

- Lee, H., et al. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data.

- Lennernäs, H., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics.

- National Center for Biotechnology Information. (n.d.). 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol. PubChem.

- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? r/askscience.

- Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II.

- AbacipharmTech. (n.d.). This compound.

- SRD Pharma. (n.d.). This compound.

Sources

- 1. enamine.net [enamine.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. This compound [srdpharma.com]

- 4. 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol | C11H17NO3 | CID 16768023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. abacipharma.com [abacipharma.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. issr.edu.kh [issr.edu.kh]

- 8. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]

- 9. reddit.com [reddit.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

- 14. database.ich.org [database.ich.org]

- 15. who.int [who.int]

- 16. ema.europa.eu [ema.europa.eu]

- 17. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. admescope.com [admescope.com]

An In-depth Technical Guide to (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol for Research and Development Professionals

Disclaimer: A specific Material Safety Data Sheet (MSDS) for (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol is not publicly available through standard regulatory databases. The following guide has been compiled to provide a comprehensive overview of its anticipated safety profile, handling procedures, and scientific context based on its chemical structure, data from closely related analogs, and established principles of chemical safety. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should be used in conjunction with a thorough in-house risk assessment.[1][2]

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound is a chiral amino alcohol of significant interest in the pharmaceutical industry. Its structural motif is a cornerstone in the synthesis of complex therapeutic agents. Notably, the core structure is a key intermediate in the synthesis of Apremilast, an orally administered small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of inflammatory diseases such as psoriasis and psoriatic arthritis.[3][4][5][6][7][8] The purpose of this guide is to provide an in-depth technical resource for professionals working with this compound, focusing on its safe handling, potential hazards, and its role in pharmaceutical synthesis.

Chemical and Physical Identity

While specific, experimentally determined data for this exact molecule is scarce, the following properties can be reasonably estimated based on its structure and data from similar compounds.

| Property | Value / Description | Source (Analog) |

| IUPAC Name | (2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)ethanol | N/A |

| Synonyms | This compound | N/A |

| CAS Number | 1213876-98-2 | Supplier Data |

| Molecular Formula | C₁₁H₁₇NO₃ | N/A |